Ethyl 3-(4-aminophenoxy)azetidine-1-carboxylate
Overview
Description
Ethyl 3-(4-aminophenoxy)azetidine-1-carboxylate is a compound with the molecular formula C12H16N2O3. It contains a total of 34 bonds, including 18 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 four-membered ring, and 1 six-membered ring . It is an important compound with potential implications in various fields of research and industry.
Molecular Structure Analysis
The molecular structure of this compound includes 1 (thio-) carbamate (aliphatic), 1 primary amine (aromatic), 1 ether (aromatic), and 1 Azetidine . The molecular weight of the compound is 236.27 g/mol.Chemical Reactions Analysis
While specific chemical reactions involving this compound were not found, azetidines are known for their unique reactivity that can be triggered under appropriate reaction conditions . They are excellent candidates for ring-opening and expansion reactions .Scientific Research Applications
Discovery and Development of Medicinal Compounds
One significant application of ethyl 3-(4-aminophenoxy)azetidine-1-carboxylate derivatives is in the discovery and development of new pharmaceuticals. For instance, derivatives of this compound have been identified as potent and selective S1P receptor modulators. The compound BAF312 (Siponimod) was developed as a result of extensive structure-activity relationship studies starting from a related chemical scaffold, demonstrating its effectiveness in phase 2 clinical trials for patients with relapsing-remitting multiple sclerosis (Pan et al., 2013).
Chemical Synthesis and Material Science
This compound derivatives also play a crucial role in the synthesis of new materials and chemicals. For example, new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives have been synthesized for potential interest in biological applications and as components of foldamers, a class of molecules important for developing new types of polymers and materials (Žukauskaitė et al., 2011).
Biological and Antimicrobial Activity
The structural motif of this compound is also explored for its biological activity. Research into substituted azetidine derivatives has shown significant antimicrobial activity, indicating their potential as novel antibiotic agents. This underscores the versatility of azetidine derivatives in contributing to the development of new treatments for infectious diseases (Devi et al., 2010).
Enzymatic Studies and Biosynthesis
Additionally, this compound derivatives are valuable in studying enzyme mechanisms and biosynthesis pathways. For instance, the biosynthesis of polyoxins, nucleoside peptide antibiotics, involves the metabolic role of L-isoleucine as a precursor for 3-ethylidene-L-azetidine-2-carboxylic acid (polyoximic acid), showcasing the intricate enzymatic processes leading to the formation of complex natural products (Isono et al., 1975).
Future Directions
Azetidines, such as Ethyl 3-(4-aminophenoxy)azetidine-1-carboxylate, have been the focus of recent advances in synthetic strategies . They are considered important for organic synthesis and medicinal chemistry, and their future directions include their use in drug discovery, polymerization, and as chiral templates .
properties
IUPAC Name |
ethyl 3-(4-aminophenoxy)azetidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-2-16-12(15)14-7-11(8-14)17-10-5-3-9(13)4-6-10/h3-6,11H,2,7-8,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVVMCGQLMMULPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CC(C1)OC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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